Boc-d-beta-homophenylalanine
Overview
Description
Boc-d-beta-homophenylalanine: is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a D-beta-amino acid structure. This compound is widely used in peptide synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-d-beta-homophenylalanine can be synthesized from D-phenylalanine through a multi-step reaction. The process typically involves the following steps:
Reduction: D-phenylalanine is reduced using lithium aluminum hydride in tetrahydrofuran to form the corresponding alcohol.
Protection: The alcohol is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Boc-d-beta-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino acid.
Coupling Reactions: It can be coupled with other amino acids to form peptide bonds using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products:
Scientific Research Applications
Boc-d-beta-homophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Researchers use it to study protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of peptide-based materials and biomolecules
Mechanism of Action
The mechanism of action of Boc-d-beta-homophenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino acid during synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to reveal the active amino acid, which can then interact with molecular targets and pathways. This allows for the study of specific protein functions and interactions .
Comparison with Similar Compounds
Boc-d-phenylalanine: Similar structure but lacks the beta-homophenyl group.
Fmoc-d-beta-homophenylalanine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Cbz-d-beta-homophenylalanine: Uses a benzyloxycarbonyl protecting group.
Uniqueness: Boc-d-beta-homophenylalanine is unique due to its specific protecting group and beta-homophenyl structure, which provides stability and reactivity in peptide synthesis. This makes it particularly useful for creating peptides with precise sequences and properties .
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427389 | |
Record name | boc-d-beta-homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101555-61-7 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101555-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | boc-d-beta-homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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